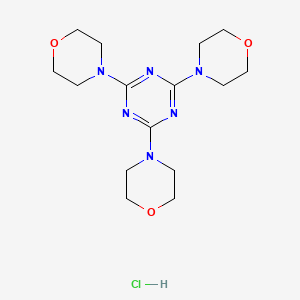

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride

Beschreibung

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is a triazine derivative characterized by three morpholino substituents (C₄H₈NO) at the 2, 4, and 6 positions of the central triazine ring, with a hydrochloride counterion enhancing its solubility and stability . Its molecular formula is C₁₅H₂₄N₆O₃·HCl, and it is commonly used in coordination chemistry and analytical applications.

Eigenschaften

IUPAC Name |

4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O3.ClH/c1-7-22-8-2-19(1)13-16-14(20-3-9-23-10-4-20)18-15(17-13)21-5-11-24-12-6-21;/h1-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIOIYGIJIXCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with morpholine. The reaction is carried out in a solvent such as dioxane or dichloromethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the mixture to ensure complete substitution of the chlorine atoms by morpholino groups .

Industrial Production Methods

Industrial production of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or other separation techniques to obtain high-purity 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the morpholino groups with other functional groups.

Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like sodium carbonate or potassium carbonate.

Condensation Reactions: Carboxylic acids and amines in the presence of coupling agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.

Condensation Reactions: Amides and esters formed from the reaction with carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride involves its ability to interact with various molecular targets. The presence of morpholino groups enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Structural Attributes : The compound forms stable complexes with metals such as silver(I), as demonstrated in polymeric structures like [Ag₂L(H₂O)₂(ClO₄)₂]ₙ, where it acts as a tridentate ligand .

- Applications: Analytical Chemistry: Modified silica gel functionalized with this compound enables selective silver ion preconcentration and detection in environmental water samples via atomic absorption spectrometry (AAS) . Coordination Chemistry: Its electron-rich morpholino groups facilitate strong metal-ligand interactions, making it suitable for synthesizing stable coordination polymers .

Comparison with Similar Triazine Derivatives

Structural and Functional Comparison

The table below compares 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride with structurally related triazine compounds:

Key Differences and Trends

Substituent Reactivity: Chlorinated derivatives (e.g., 2-Chloro-4,6-dimorpholino-1,3,5-triazine) exhibit higher reactivity due to labile chlorine atoms, enabling cross-coupling reactions in dendrimer synthesis . In contrast, morpholino-rich compounds like 2,4,6-Trimorpholino-1,3,5-triazine prioritize metal coordination . Carboxylic acid derivatives (e.g., 4,6-Dimorpholino-1,3,5-triazine-2-carboxylic acid) serve as bifunctional intermediates, combining hydrogen bonding and electrophilic reactivity .

Thermal Stability: Triazine dendrimers with alternating triazine and benzene rings (e.g., [G1]₃-C) show exceptional heat resistance (up to 300°C), whereas morpholino-substituted triazines are less thermally stable due to flexible aliphatic rings .

Safety Profile: Morpholino derivatives generally exhibit moderate toxicity (e.g., skin/eye irritation), while melamine phosphate is classified as low-risk, reflecting its industrial use .

Biologische Aktivität

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is a compound that belongs to the triazine family, characterized by its unique structure that includes three morpholino groups. This structural configuration contributes to its diverse biological activities. The compound has garnered attention in various fields including pharmacology and agricultural science due to its potential therapeutic and protective properties.

- Molecular Formula : C15H24N6O3

- Molecular Weight : 336.39 g/mol

- CAS Number : 1179419-68-1

The biological activity of 2,4,6-trimorpholino-1,3,5-triazine hydrochloride is primarily attributed to its ability to interact with various biological targets. The morpholino groups enhance solubility and bioavailability, facilitating interactions with cellular components.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Properties

Research has demonstrated that 2,4,6-trimorpholino-1,3,5-triazine hydrochloride possesses potent antimicrobial activity against various pathogens. A study indicated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 28 µM

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A case study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted a significant reduction in bacterial load in treated samples compared to controls. -

Cytotoxicity Assessment :

A cytotoxicity assay conducted on human liver cells showed that the compound exhibited low toxicity at therapeutic doses, making it a candidate for further pharmacological evaluation.

Discussion

The diverse biological activities of 2,4,6-trimorpholino-1,3,5-triazine hydrochloride underscore its potential as a multifunctional therapeutic agent. Its ability to inhibit microbial growth and induce cancer cell death positions it as a promising candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.